![molecular formula C7H5IN2O B15055336 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15055336.png)
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an iodine atom attached to a pyrrolo[2,3-c]pyridine core. The presence of the iodine atom can significantly influence the compound’s reactivity and biological activity.
準備方法
The synthesis of 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves multi-step synthetic routes. One common method includes the iodination of a pyrrolo[2,3-c]pyridine precursor. The reaction conditions often require the use of iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a suitable solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds like Grignard reagents or organolithium reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a new carbon-carbon bond. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki coupling reaction with phenylboronic acid would yield a phenyl-substituted pyrrolo[2,3-c]pyridine derivative.
科学的研究の応用
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules. It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable lead compound in drug discovery.
Chemical Biology: Researchers use this compound to study the structure-activity relationships of heterocyclic compounds. Its unique structure allows for the exploration of new chemical space in the development of bioactive molecules.
Material Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties. This includes the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its biological effect. The molecular targets and pathways involved vary depending on the specific biological system being studied.
類似化合物との比較
4-Iodo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one can be compared with other similar compounds such as:
4-Bromo-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Similar in structure but with a bromine atom instead of iodine. The bromine atom can influence the compound’s reactivity and biological activity differently.
4-Chloro-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Contains a chlorine atom, which can also affect the compound’s properties. Chlorine is less reactive than iodine, which can impact the types of reactions the compound can undergo.
1H-pyrrolo[2,3-c]pyridin-7(6H)-one: Lacks the halogen atom, making it less reactive in certain substitution reactions but still valuable as a core structure for further functionalization.
The uniqueness of this compound lies in the presence of the iodine atom, which can significantly enhance its reactivity and potential biological activity compared to its halogen-free or other halogen-substituted counterparts.
特性
分子式 |
C7H5IN2O |
|---|---|
分子量 |
260.03 g/mol |
IUPAC名 |
4-iodo-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-10-7(11)6-4(5)1-2-9-6/h1-3,9H,(H,10,11) |
InChIキー |
PMIGAAFOJLMIFG-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=C1C(=CNC2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



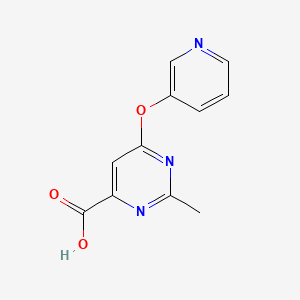
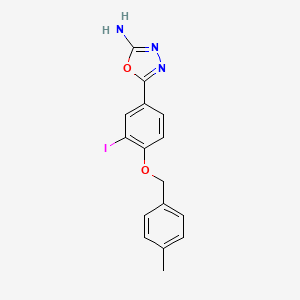
![4-Oxo-3,4-dihydropyrido[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15055281.png)
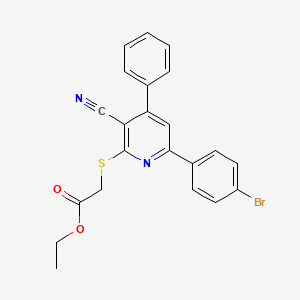
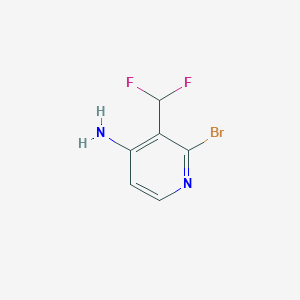
![5-Methyl-7-(methylsulfonyl)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15055308.png)

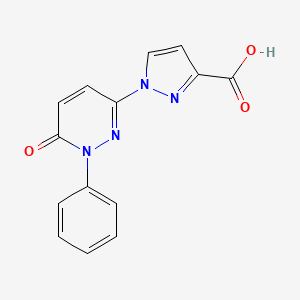

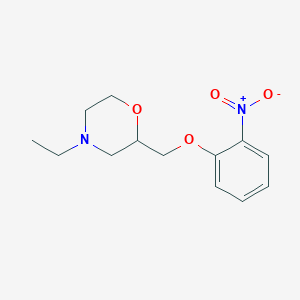
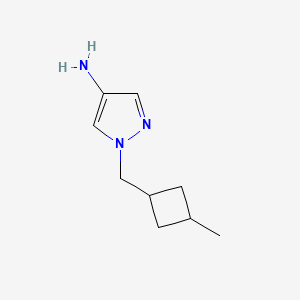
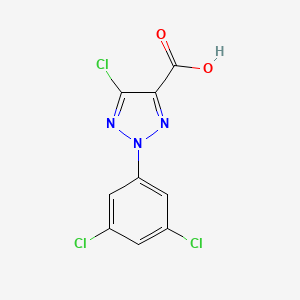
![7-(2-Fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15055363.png)
